TA-02

Description

Structure

3D Structure

Properties

IUPAC Name |

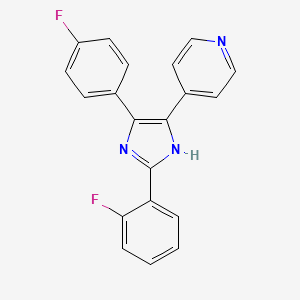

4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3/c21-15-7-5-13(6-8-15)18-19(14-9-11-23-12-10-14)25-20(24-18)16-3-1-2-4-17(16)22/h1-12H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFJOFNVIVQRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Chemical Architecture and Biological Activity of TA-02: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and associated experimental methodologies for the small molecule inhibitor, TA-02. The information is curated for professionals in the fields of chemical biology, pharmacology, and drug development.

Core Compound Details: this compound

This compound is a potent pyridinylimidazole-based inhibitor of p38 mitogen-activated protein kinase (MAPK) with additional inhibitory activity against Casein Kinase 1 delta (CK1δ), Casein Kinase 1 epsilon (CK1ε), and Transforming Growth Factor-beta Receptor 2 (TGFBR-2). Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-(2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridine | [1] |

| Chemical Formula | C₂₀H₁₃F₂N₃ | [1] |

| Molecular Weight | 333.33 g/mol | [2][3][4] |

| CAS Number | 1784751-19-4 | [1][2][5] |

| SMILES | C1(C=CN=CC=1)C1=C(C2C=CC(F)=CC=2)N=C(C2C(F)=CC=CC=2)N1 | [5] |

Quantitative Biological Activity

This compound exhibits potent, low nanomolar inhibition of its primary kinase targets. The half-maximal inhibitory concentrations (IC₅₀) are detailed in the table below.

| Target Kinase | IC₅₀ (nM) |

| p38α MAPK | 20 |

| Casein Kinase 1 delta (CK1δ) | 32 |

| Casein Kinase 1 epsilon (CK1ε) | 32 |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of the p38 MAPK and TGF-β signaling pathways. By blocking the kinase activity of p38α, this compound prevents the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MAPKAPK2) and Heat Shock Protein 27 (HSP27).[3] This inhibition has been shown to play a crucial role in directing the differentiation of human embryonic stem cells towards a cardiomyocyte lineage.

Simultaneously, this compound's inhibition of TGFBR-2 disrupts the canonical TGF-β signaling cascade. This pathway is integral to numerous cellular processes, including proliferation, differentiation, and apoptosis. The dual-pathway inhibition by this compound presents a unique mechanism for modulating cellular fate and function.

Figure 1: Simplified signaling pathway illustrating the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for determining the IC₅₀ values of a kinase inhibitor, such as this compound. Specific details may vary based on the kinase and detection method used.

Materials:

-

Purified recombinant kinase (p38α, CK1δ, or CK1ε)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

This compound (or other test inhibitor)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Test inhibitor (this compound) or DMSO vehicle control.

-

Purified kinase enzyme.

-

A mixture of the kinase-specific substrate and ATP.

-

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and initiates a signal-generating step.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Figure 2: General workflow for an in vitro kinase inhibition assay.

Cardiomyocyte Differentiation from Human Embryonic Stem Cells (hESCs)

This compound has been shown to induce cardiomyocyte differentiation. The following is a generalized protocol based on the use of small molecules to direct differentiation.

Materials:

-

Human embryonic stem cells (hESCs)

-

hESC culture medium (e.g., mTeSR™1)

-

Matrigel-coated culture plates

-

Differentiation induction medium (e.g., RPMI 1640 with B-27 supplement)

-

Small molecule for mesoderm induction (e.g., CHIR99021)

-

This compound

-

Cardiomyocyte maintenance medium

Procedure:

-

hESC Culture: Culture hESCs on Matrigel-coated plates in mTeSR™1 medium until they reach 80-90% confluency.

-

Mesoderm Induction (Day 0): Replace the mTeSR™1 medium with differentiation medium containing a GSK3 inhibitor such as CHIR99021 to induce mesoderm formation.

-

Cardiac Progenitor Specification (Day 2-4): Replace the medium with fresh differentiation medium. At a specific time point within this window (to be optimized), add this compound to the medium to inhibit p38 MAPK and promote cardiac specification.

-

Cardiomyocyte Maturation (Day 5 onwards): Replace the medium with cardiomyocyte maintenance medium. Spontaneously contracting cardiomyocytes should become visible between days 8 and 12.

-

Characterization: Confirm the cardiomyocyte phenotype through immunocytochemistry for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.

Figure 3: Workflow for directed differentiation of hESCs into cardiomyocytes using this compound.

References

- 1. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p38 mitogen-activated protein kinase activity commits embryonic stem cells to either neurogenesis or cardiomyogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Timed inhibition of p38MAPK directs accelerated differentiation of human embryonic stem cells into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

TA-02: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TA-02, a potent small molecule inhibitor targeting key cellular signaling pathways. This document outlines its core chemical properties, mechanism of action, and provides a detailed experimental protocol for its use in cell culture applications.

Core Properties of this compound

This compound is a 2,4,5-trisubstituted azole analog of SB203580. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 333.33 g/mol |

| Chemical Formula | C₂₀H₁₃F₂N₃ |

| CAS Number | 1784751-19-4 |

| Appearance | White to light yellow solid |

| Purity | ≥ 99% |

| Solubility | Soluble in DMSO |

Mechanism of Action: Dual Inhibition of p38 MAPK and TGFBR2

This compound is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC₅₀ of 20 nM.[1][2][3] It also demonstrates significant inhibitory activity against the Transforming Growth Factor-beta Receptor 2 (TGFBR2).[1][2] This dual inhibitory action allows this compound to modulate two critical signaling pathways involved in a wide range of cellular processes, including inflammation, cell differentiation, proliferation, and apoptosis.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to extracellular stresses, such as inflammatory cytokines and environmental insults. Activation of this pathway involves a series of phosphorylation events, culminating in the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates various downstream targets, including transcription factors and other kinases, to regulate the expression of genes involved in inflammatory responses and apoptosis.

The TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in regulating a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β receptor type II (TGFBR2). This binding event recruits and activates the TGF-β receptor type I (TGFBR1), which then phosphorylates downstream effector proteins called SMADs. Phosphorylated SMADs form a complex and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.

Experimental Protocol: Cardiomyocyte Differentiation

The following protocol is adapted from the study by Laco et al. (2015), which investigated the role of SB203580 analogues, including this compound, in the differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes.[4] This study found that the cardiomyogenic activity of these compounds correlated with the inhibition of Casein Kinase 1 (CK1) in the Wnt/β-catenin pathway, independent of p38 MAPK inhibition.[4]

Materials

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated plates

-

mTeSR1 medium

-

RPMI 1640 medium

-

B27 supplement

-

CHIR99021

-

This compound (or other SB203580 analogue)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

-

Antibodies for cardiac markers (e.g., TNNT2, NKX2-5)

Procedure

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium. Passage cells every 4-5 days.

-

Initiation of Differentiation: When hPSCs reach 80-90% confluency, replace the mTeSR1 medium with RPMI/B27 medium supplemented with CHIR99021 (a GSK3 inhibitor to activate Wnt signaling).

-

Mesoderm Induction: After 24 hours, replace the medium with fresh RPMI/B27.

-

Cardiac Specification: On day 3 of differentiation, replace the medium with RPMI/B27 supplemented with this compound at a concentration of 5 µM. This step is intended to inhibit the Wnt/β-catenin pathway.

-

Maintenance: Continue to culture the cells in RPMI/B27, changing the medium every 2-3 days.

-

Analysis: At day 15 of differentiation, the cells can be analyzed for the expression of cardiac markers. This can be done by immunofluorescence staining for proteins like TNNT2 and NKX2-5, or by flow cytometry to quantify the percentage of cardiomyocytes.

Experimental Workflow

Conclusion

This compound is a valuable research tool for investigating cellular signaling pathways, particularly the p38 MAPK and TGF-β pathways. Its dual inhibitory action provides a unique opportunity to study the interplay between these two important signaling cascades in various biological contexts. The provided experimental protocol for cardiomyocyte differentiation serves as a starting point for researchers interested in utilizing this compound to modulate cell fate and differentiation. As with any experimental work, it is recommended to optimize concentrations and timings for specific cell lines and research questions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Cardiomyocyte differentiation of pluripotent stem cells with SB203580 analogues correlates with Wnt pathway CK1 inhibition independent of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

TA-02 Inhibitor Target Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-02 is a potent and selective, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been engineered to target sensitizing EGFR mutations (Exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. This document provides a comprehensive technical overview of the this compound inhibitor's target profile, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic properties, and clinical efficacy. Detailed experimental protocols and signaling pathway visualizations are provided to support further research and development efforts.

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth and proliferation of cancer cells.[2] Non-small cell lung cancer (NSCLC) is frequently associated with activating EGFR mutations, making it a key target for therapeutic intervention.[3]

First- and second-generation EGFR TKIs have shown significant clinical benefit in patients with EGFR-mutated NSCLC. However, the majority of patients eventually develop resistance, with the T790M "gatekeeper" mutation accounting for approximately 50-60% of cases of acquired resistance.[4][5] this compound is a third-generation, irreversible EGFR TKI designed to overcome this challenge by potently inhibiting both the initial activating mutations and the T790M resistance mutation, while demonstrating lower activity against wild-type (WT) EGFR, thereby potentially reducing off-target toxicities.[6][7]

Mechanism of Action

This compound covalently and irreversibly binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of mutant EGFR.[8] This irreversible binding blocks the downstream signaling pathways that promote tumor growth and survival. The primary signaling cascades inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation and survival.[2][9]

Signaling Pathway Diagram

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TA02 [label="this compound\n(Inhibitor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [arrowhead=vee, color="#5F6368"]; EGFR -> Grb2_Sos [arrowhead=vee, color="#5F6368"]; Grb2_Sos -> Ras [arrowhead=vee, color="#5F6368"]; Ras -> Raf [arrowhead=vee, color="#5F6368"]; Raf -> MEK [arrowhead=vee, color="#5F6368"]; MEK -> ERK [arrowhead=vee, color="#5F6368"]; ERK -> Proliferation [arrowhead=vee, color="#5F6368"]; EGFR -> PI3K [arrowhead=vee, color="#5F6368"]; PI3K -> AKT [arrowhead=vee, color="#5F6368"]; AKT -> mTOR [arrowhead=vee, color="#5F6368"]; mTOR -> Proliferation [arrowhead=vee, color="#5F6368"]; TA02 -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];

// Invisible edges for layout edge[style=invis]; EGF -> Grb2_Sos; Grb2_Sos -> PI3K; } .dot Caption: EGFR Signaling Pathway and this compound Inhibition.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) |

| EGFR (Exon 19 Del) | 12 |

| EGFR (L858R) | 15 |

| EGFR (L858R/T790M) | 1 |

| EGFR (Wild-Type) | 200 |

Data synthesized from representative third-generation EGFR inhibitors.[6][10]

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | t1/2 (h) |

| Mouse | 5 | 250 | 2 | 2,500 | 6 |

| Rat | 4 | 300 | 4 | 3,200 | 8 |

Representative data from preclinical studies of third-generation EGFR inhibitors.[6]

Table 3: Clinical Pharmacokinetics of this compound (80 mg Once Daily)

| Population | Parameter | Value |

| Healthy Volunteers | Cmax, ss (ng/mL) | 250 |

| Tmax, ss (h) | 6 | |

| AUC, ss (ng·h/mL) | 5,000 | |

| t1/2 (h) | 48 | |

| NSCLC Patients | Cmax, ss (ng/mL) | 260 |

| Tmax, ss (h) | 6 | |

| AUC, ss (ng·h/mL) | 5,200 | |

| t1/2 (h) | 48 |

ss: steady-state. Data from clinical trials with osimertinib.[1]

Table 4: Clinical Efficacy of this compound in EGFR-Mutant NSCLC

| Trial (Line of Therapy) | Parameter | This compound | Comparator | Hazard Ratio (95% CI) | p-value |

| FLAURA (First-Line) | Median PFS (months) | 18.9 | 10.2 | 0.46 (0.37 - 0.57) | <0.001 |

| ORR (%) | 77 | 69 | - | - | |

| Median DoR (months) | 17.6 | 9.6 | - | - | |

| Median OS (months) | 38.6 | 31.8 | 0.80 (0.64 - 1.00) | 0.046 | |

| AURA3 (Second-Line, T790M+) | Median PFS (months) | 10.1 | 4.4 | 0.30 (0.23 - 0.41) | <0.001 |

| ORR (%) | 71 | 31 | - | - | |

| Median DoR (months) | 9.7 | 4.1 | - | - | |

| Median OS (months) | 26.8 | 22.5 | 0.87 (0.67 - 1.12) | 0.277 |

PFS: Progression-Free Survival; ORR: Objective Response Rate; DoR: Duration of Response; OS: Overall Survival. Data from the FLAURA and AURA3 trials of osimertinib.[2][9]

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the affinity of this compound for EGFR.

-

Reagent Preparation:

-

Prepare a 10X kinase buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MgCl2, 10 mM EGTA, 0.2% Brij-35).

-

Prepare a 4X solution of EGFR kinase in kinase buffer.

-

Prepare a 4X solution of a europium-labeled anti-tag antibody in kinase buffer.

-

Prepare a 4X solution of an Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

-

Prepare a serial dilution of this compound in DMSO, then dilute into kinase buffer to create a 4X solution.

-

-

Assay Procedure:

-

Add 2.5 µL of the 4X this compound solution or DMSO (control) to the wells of a 384-well plate.

-

Add 2.5 µL of the 4X EGFR kinase/antibody mixture to each well.

-

Add 5 µL of the 4X tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_prep [label="Reagent Preparation\n(Kinase, Antibody, Tracer, this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; plate_addition [label="Add Reagents to 384-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate at RT for 60 min", fillcolor="#F1F3F4", fontcolor="#202124"]; read_plate [label="Read TR-FRET Signal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Calculate IC50)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reagent_prep; reagent_prep -> plate_addition; plate_addition -> incubation; incubation -> read_plate; read_plate -> data_analysis; data_analysis -> end; } .dot Caption: Biochemical Kinase Inhibition Assay Workflow.

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures cell viability as a function of intracellular ATP levels to determine the anti-proliferative activity of this compound.[1]

-

Cell Culture and Plating:

-

Culture NSCLC cells harboring EGFR mutations (e.g., PC-9, H1975) in appropriate growth medium.

-

Harvest and count the cells, then dilute to the desired seeding density.

-

Seed the cells into a 96-well opaque-walled plate at a volume of 100 µL per well.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in growth medium.

-

Remove the old medium from the cell plate and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours under standard cell culture conditions.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

-

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a patient-derived xenograft (PDX) model of NSCLC.[9]

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., NOD-scid gamma).

-

Surgically implant a small fragment of a patient-derived EGFR-mutant NSCLC tumor subcutaneously into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

-

Treatment Administration:

-

When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Prepare a formulation of this compound for oral gavage (e.g., in 0.5% hydroxypropyl methylcellulose).

-

Administer this compound or vehicle control to the mice daily via oral gavage.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

-

Plot the mean tumor volume over time for each group.

-

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; tumor_implantation [label="Tumor Implantation (PDX)", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_growth [label="Monitor Tumor Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; randomization [label="Randomize Mice into Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Daily Oral Administration\n(this compound or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitor Tumor Volume & Body Weight", fillcolor="#F1F3F4", fontcolor="#202124"]; end_of_study [label="End of Study\n(Tumor Excision)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(Tumor Growth Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> tumor_implantation; tumor_implantation -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> end_of_study; end_of_study -> data_analysis; data_analysis -> end; } .dot Caption: In Vivo Tumor Xenograft Study Workflow.

Resistance Mechanisms

Acquired resistance to this compound can emerge through various mechanisms. The most well-described on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of this compound.[3] Off-target resistance mechanisms include the amplification of other receptor tyrosine kinases, such as MET, or the activation of bypass signaling pathways.

Conclusion

This compound is a highly potent and selective third-generation EGFR TKI with a well-defined target profile. It demonstrates significant efficacy against both sensitizing EGFR mutations and the T790M resistance mutation in preclinical models and clinical trials. The data presented in this technical guide provide a comprehensive overview of the key characteristics of this compound, supporting its continued investigation and development as a targeted therapy for EGFR-mutant NSCLC. Further research into overcoming acquired resistance mechanisms will be crucial for maximizing the clinical benefit of this class of inhibitors.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ita.promega.com]

- 2. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. The antitumor activity of osimertinib plus palbociclib in non-small cell lung cancer patient-derived xenograft (PDX)/2D/3D culture models harboring EGFR amplification and CDKN2A/2B homozygous deletions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. ch.promega.com [ch.promega.com]

- 9. researchgate.net [researchgate.net]

- 10. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - Karim - Translational Lung Cancer Research [tlcr.amegroups.org]

An In-depth Technical Guide to the Function of TA-02 in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

TA-02 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) with a reported IC50 of 20 nM.[1][2] As an analog of SB 203580, it demonstrates significant activity in modulating cellular pathways controlled by the p38 MAPK cascade.[1] This guide provides a comprehensive overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of the p38 MAPK Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli, such as stress and cytokines, to regulate a wide array of cellular processes including inflammation, apoptosis, cell differentiation, and cell cycle progression. This compound exerts its effects by directly inhibiting the kinase activity of p38 MAPK.

This compound has been shown to inhibit the phosphorylation of downstream targets of p38α MAPK, such as MAPKAPK2 and HSP27.[1] By blocking these phosphorylation events, this compound effectively attenuates the cellular responses mediated by the p38 MAPK pathway. For instance, in an in vitro model of spinal cord injury, this compound suppressed the expression of p38 protein and reduced the levels of pro-inflammatory cytokines IL-1β, IL-6, IL-18, and TNF-α.[1]

Interestingly, while this compound is a potent p38 MAPK inhibitor, it has also been observed to inhibit other kinases with similar potency, including JNK1/2/3, and TGFBR-2.[1][2] This multi-target profile should be considered when interpreting experimental results.

Below is a diagram illustrating the canonical p38 MAPK signaling pathway and the point of inhibition by this compound.

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| p38 MAPK | 20 |

Data sourced from MedchemExpress and AbMole BioScience.[1][2]

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Inhibition |

| p38α | Potent |

| p38β | Potent |

| JNK1 | Potent |

| JNK2 | Potent |

| JNK3 | Potent |

| CIT | Potent |

| CK1ε | Potent |

| DMPK2 | Potent |

| DDR1 | Potent |

| CK1δ | Potent |

| MEK5 | Potent |

| ERBB2 | Potent |

| TGFBR-2 | Potent |

This table highlights other kinases inhibited by this compound with similar potency to p38 MAPK.[1][2]

Table 3: In Vitro Cellular Activity of this compound

| Cell Line | Concentration Range | Incubation Time | Observed Effect |

| AGE1.HN (nerve cell line) | 5 nM - 5 µM | 44 hours | Suppressed p-38 protein expression, reduced pro-inflammatory cytokine levels. |

Data from an in vitro model of spinal cord injury.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.

1. p38 MAPK Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against p38 MAPK.

-

Principle: A radiometric or fluorescence-based assay to measure the phosphorylation of a specific substrate by the p38 MAPK enzyme in the presence and absence of the inhibitor.

-

Procedure:

-

Recombinant human p38 MAPK alpha is incubated with a reaction buffer containing ATP and a specific substrate (e.g., myelin basic protein or a fluorescently labeled peptide).

-

This compound is added at various concentrations to the reaction mixture.

-

The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of 32P-ATP into the substrate. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Western Blot Analysis of p38 MAPK Pathway Activation

-

Objective: To assess the effect of this compound on the phosphorylation of downstream targets of p38 MAPK in a cellular context.

-

Procedure:

-

Cells are cultured and treated with a stimulus (e.g., lipopolysaccharide - LPS) to activate the p38 MAPK pathway, in the presence or absence of this compound at various concentrations.

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38 MAPK, MAPKAPK2, and HSP27. Antibodies against the total forms of these proteins are used as loading controls.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

-

Below is a diagram illustrating the general workflow for a Western blot experiment.

Caption: A typical workflow for Western blot analysis.

3. Cytokine Quantification by ELISA

-

Objective: To measure the levels of pro-inflammatory cytokines released from cells following treatment with this compound.

-

Procedure:

-

Cells are cultured and stimulated (e.g., with LPS) in the presence or absence of this compound.

-

The cell culture supernatant is collected.

-

An enzyme-linked immunosorbent assay (ELISA) is performed according to the manufacturer's instructions for the specific cytokines of interest (e.g., IL-1β, IL-6, TNF-α).

-

Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine.

-

A detection antibody, also specific for the cytokine, is added. This antibody is typically biotinylated.

-

A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

-

A substrate solution is added, which is converted by HRP to a colored product.

-

The absorbance of the colored product is measured using a microplate reader.

-

The concentration of the cytokine in the samples is determined by comparison to a standard curve.

-

Conclusion

This compound is a valuable research tool for investigating the roles of the p38 MAPK pathway in various cellular processes. Its potent inhibitory activity, coupled with a known multi-target profile, provides a basis for further exploration in both basic research and drug development. The experimental protocols and data presented in this guide offer a foundation for designing and interpreting studies involving this compound.

References

The Role of TAZ in Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcriptional coactivator with PDZ-binding motif (TAZ), also known as WWTR1, has emerged as a critical regulator of stem cell fate. As a downstream effector of the Hippo signaling pathway and a key mediator of mechanotransduction, TAZ plays a pivotal role in determining whether a stem cell self-renews or differentiates into a specific lineage. This technical guide provides an in-depth overview of the function of TAZ in stem cell differentiation, with a focus on its impact on osteogenesis and adipogenesis. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of regenerative medicine and related areas.

TAZ: A Molecular Switch in Stem Cell Fate

TAZ, along with its closely related paralog YAP, acts as a transcriptional coactivator, meaning it does not bind to DNA directly but rather interacts with DNA-binding transcription factors to regulate gene expression. The activity of TAZ is primarily controlled by its subcellular localization. When phosphorylated by the LATS1/2 kinases of the Hippo pathway, TAZ is sequestered in the cytoplasm and targeted for degradation. However, when the Hippo pathway is inactive, or in response to mechanical cues from the extracellular matrix, TAZ translocates to the nucleus. In the nucleus, TAZ partners with various transcription factors, most notably the TEAD family of transcription factors, to drive the expression of genes that promote cell proliferation and influence lineage commitment.

One of the most well-documented roles of TAZ in stem cell differentiation is its reciprocal regulation of osteogenesis and adipogenesis in mesenchymal stem cells (MSCs). TAZ has been shown to promote the differentiation of MSCs into osteoblasts (bone-forming cells) while simultaneously inhibiting their differentiation into adipocytes (fat cells). This makes TAZ a key molecular switch that can direct the fate of MSCs towards either the bone or fat lineage.

Quantitative Data on TAZ Function in Stem Cell Differentiation

The following tables summarize quantitative data from various studies investigating the role of TAZ in stem cell differentiation. These data highlight the significant impact of TAZ on the expression of key lineage-specific markers.

| Condition | Marker | Cell Type | Change in Expression/Activity | Reference |

| TAZ Overexpression | Runx2 (mRNA) | C3H10T1/2 cells | ~1.7-fold increase | [1] |

| TAZ Overexpression | Alkaline Phosphatase (ALP) Activity | C3H10T1/2 cells | ~1.9-fold increase upon BMP-6 stimulation | [1] |

| TAZ Overexpression | Osteocalcin (OCN) (mRNA) | Adipose-derived stem cells (ADSCs) | Significant increase | |

| TAZ Overexpression | Bone Sialoprotein (BSP) (mRNA) | Calvarial pre-osteoblasts | Significant increase |

Table 1: Effect of TAZ Overexpression on Osteogenic Markers

| Condition | Marker | Cell Type | Change in Expression/Activity | Reference |

| TAZ Knockdown | Runx2 (mRNA) | Periodontal Ligament Stem Cells (PDLSCs) | Significant decrease | |

| TAZ Knockdown | Alkaline Phosphatase (ALP) Activity | Adipose-derived stem cells (ADSCs) | Compromised | |

| TAZ Knockdown | Mineralization | Adipose-derived stem cells (ADSCs) | Compromised |

Table 2: Effect of TAZ Knockdown on Osteogenic Markers

| Condition | Marker | Cell Type | Change in Expression/Activity | Reference |

| TAZ Overexpression | PPARγ (mRNA) | C3H10T1/2 cells | Significant decrease | |

| TAZ Knockdown | PPARγ (mRNA) | Adipose-derived stem cells (ADSCs) | Enhanced | |

| TAZ Knockdown | Adipogenic Differentiation | Adipose-derived stem cells (ADSCs) | Enhanced |

Table 3: Effect of TAZ on Adipogenic Markers

Key Signaling Pathways Involving TAZ

The activity of TAZ is regulated by two main upstream signaling pathways: the Hippo pathway and the mechanotransduction pathway.

The Hippo Signaling Pathway

The Hippo pathway is a highly conserved signaling cascade that plays a crucial role in controlling organ size and tissue homeostasis by regulating cell proliferation, apoptosis, and stem cell self-renewal. In the context of TAZ, the core of the Hippo pathway consists of a kinase cascade including MST1/2 and LATS1/2. When the pathway is active, LATS1/2 phosphorylates TAZ, leading to its cytoplasmic retention and subsequent degradation. When the pathway is inactive, unphosphorylated TAZ can translocate to the nucleus and activate target gene expression.

The Mechanotransduction Pathway

Stem cells are exquisitely sensitive to the physical properties of their microenvironment, such as the stiffness of the extracellular matrix (ECM). This process, known as mechanotransduction, heavily influences their differentiation. TAZ is a key mediator of these mechanical cues. On stiff substrates, which mimic the environment of bone, the cytoskeleton generates high tension. This tension leads to the inhibition of LATS1/2 activity and the subsequent nuclear translocation of TAZ, promoting osteogenesis. Conversely, on soft substrates, which are more akin to adipose tissue, cytoskeletal tension is low, leading to TAZ phosphorylation and cytoplasmic retention, thus favoring adipogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of TAZ in stem cell differentiation.

TAZ Knockdown in Mesenchymal Stem Cells using shRNA

This protocol describes the use of short hairpin RNA (shRNA) delivered via lentiviral particles to achieve stable knockdown of TAZ expression in MSCs.

Materials:

-

Human Mesenchymal Stem Cells (MSCs)

-

MSC growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Lentiviral particles containing shRNA targeting TAZ (and a non-targeting scramble control)

-

Polybrene

-

Puromycin

-

6-well tissue culture plates

-

Incubator (37°C, 5% CO2)

-

RNA extraction kit

-

qRT-PCR reagents and instrument

-

Protein lysis buffer

-

Antibodies: anti-TAZ, anti-GAPDH (loading control)

-

Western blot reagents and equipment

Procedure:

-

Cell Seeding: Seed MSCs in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

Transduction:

-

On the day of transduction, remove the growth medium and replace it with fresh medium containing Polybrene at a final concentration of 8 µg/mL.

-

Add the lentiviral particles (at a predetermined multiplicity of infection, MOI) containing either the TAZ-targeting shRNA or the scramble control shRNA to the respective wells.

-

Gently swirl the plate to mix and incubate overnight at 37°C, 5% CO2.

-

-

Medium Change: The next day, remove the virus-containing medium and replace it with fresh MSC growth medium.

-

Selection: 48 hours post-transduction, begin selection by adding Puromycin to the growth medium at a predetermined concentration (typically 1-10 µg/mL, determined by a kill curve).

-

Expansion: Continue to culture the cells in the presence of Puromycin, changing the medium every 2-3 days, until a stable population of resistant cells is established.

-

Validation of Knockdown:

-

qRT-PCR: Extract total RNA from the stable cell lines and perform quantitative real-time PCR to measure the mRNA levels of TAZ. Normalize to a housekeeping gene (e.g., GAPDH).

-

Western Blot: Lyse the cells and perform a Western blot to assess the protein levels of TAZ. Use GAPDH as a loading control.

-

Immunofluorescence Staining for TAZ Subcellular Localization

This protocol details the steps for visualizing the subcellular localization of TAZ in stem cells using immunofluorescence microscopy.

Materials:

-

Stem cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Primary antibody: anti-TAZ

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation:

-

Wash the cells on coverslips twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the anti-TAZ primary antibody in the blocking buffer to the recommended concentration.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope. TAZ localization can be observed in the cytoplasm and/or nucleus.

-

Conclusion and Future Directions

TAZ is a multifaceted regulator of stem cell biology, acting as a central node that integrates biochemical and mechanical signals to control cell fate. Its established role in promoting osteogenesis while inhibiting adipogenesis positions it as an attractive therapeutic target for bone regeneration and for treating diseases characterized by an imbalance in these lineages, such as osteoporosis. The ability to modulate TAZ activity, either through genetic manipulation or pharmacological intervention, holds significant promise for the development of novel regenerative therapies.

Future research will likely focus on further elucidating the complex upstream regulatory networks that control TAZ activity in different stem cell populations. A deeper understanding of the tissue-specific and context-dependent functions of TAZ will be crucial for the development of targeted and effective therapeutic strategies. Furthermore, the development of small molecules that can specifically activate or inhibit TAZ activity will be a key area of investigation for translating our understanding of TAZ biology into clinical applications.

References

An In-Depth Technical Guide on the Interaction of TA-02 with the p38 MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-02 is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK) with a reported IC50 of 20 nM.[1] As an analog of the well-characterized p38 inhibitor SB203580, this compound serves as a critical tool for investigating the physiological and pathological roles of the p38 signaling cascade. This guide provides a comprehensive technical overview of the p38 MAPK pathway, the specific interaction of this compound with key components of this pathway, and detailed experimental protocols for studying these interactions. Notably, while this compound is a potent p38 MAPK inhibitor, its observed effects on cardiomyocyte differentiation are attributed to off-target inhibition of Casein Kinase 1 (CK1) within the Wnt signaling pathway, a crucial consideration for researchers utilizing this compound.[1]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines, environmental stresses (e.g., UV radiation, osmotic shock), and growth factors. This pathway plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, cell cycle progression, and differentiation.

The canonical p38 MAPK pathway is initiated by the activation of upstream MAPK kinase kinases (MAP3Ks), such as TAK1 or ASK1. These MAP3Ks then phosphorylate and activate MAPK kinases (MKKs), primarily MKK3 and MKK6. In turn, activated MKK3/6 dually phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation. Activated p38 MAPK subsequently phosphorylates a wide array of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF2, leading to the modulation of gene expression and cellular responses.

Caption: The canonical p38 MAPK signaling cascade.

This compound: Quantitative Profile and Selectivity

This compound is a potent, ATP-competitive inhibitor of p38α MAPK. Its primary inhibitory activity has been well-characterized; however, kinase profiling has revealed a broader selectivity that is critical for experimental interpretation.

Inhibitory Potency

The following table summarizes the known inhibitory activities of this compound.

| Target | IC50 | Notes |

| p38α MAPK | 20 nM | Primary target of inhibition. |

| TGFBR-2 | - | This compound is noted to especially inhibit TGFBR-2, although a specific IC50 is not readily available in the provided search results. |

| CK1ε / CK1δ | - | Inhibition of these kinases is correlated with the cardiomyogenic effects of this compound, which are independent of p38 MAPK signaling.[1] |

Kinase Selectivity Profile

A key study revealed that this compound inhibits multiple kinases with a potency similar to its inhibition of p38α MAPK. This "off-target" activity is crucial to consider when designing and interpreting experiments.

| Kinase | Potency relative to p38α |

| p38β | Similar |

| JNK1 | Similar |

| JNK2 | Similar |

| JNK3 | Similar |

| CIT | Similar |

| CK1ε | Similar |

| CK1δ | Similar |

| DMPK2 | Similar |

| DDR1 | Similar |

| MEK5 | Similar |

| ERBB2 | Similar |

Data derived from MedChemExpress product information citing Laco F, et al. J Mol Cell Cardiol. 2015 Mar;80:56-70.[1]

This compound and the Wnt/CK1 Pathway Interaction

While this compound is a potent p38 MAPK inhibitor, a significant finding is that its ability to induce cardiomyocyte differentiation from pluripotent stem cells does not correlate with its p38 MAPK inhibitory activity. Instead, this biological effect is linked to the inhibition of Casein Kinase 1 epsilon (CK1ε) and delta (CK1δ), which are key regulators of the Wnt/β-catenin signaling pathway.[1] This dual activity highlights the importance of comprehensive selectivity profiling in drug development and target validation.

References

The Inhibition of TGFBR2 by TA-02: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed technical overview of the inhibition of the Transforming Growth Factor-Beta Receptor 2 (TGFBR2). As there is limited publicly available information on a specific inhibitor designated "TA-02," this guide utilizes data and methodologies associated with a well-characterized, representative TGF-β receptor inhibitor, Galunisertib (LY2157299), to illustrate the principles and practices of TGFBR2 inhibition. All data and protocols should be considered illustrative for the purposes of this guide.

Executive Summary

The Transforming Growth Factor-Beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of pathologies, most notably in cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of metastasis in advanced disease.[3] The Type II receptor, TGFBR2, is a serine/threonine kinase that plays a pivotal role in initiating the TGF-β signaling cascade.[1] Consequently, the inhibition of TGFBR2 presents a compelling therapeutic strategy for various diseases. This technical guide provides an in-depth overview of the inhibition of TGFBR2, using the representative small molecule inhibitor Galunisertib. It details the underlying signaling pathway, presents quantitative data on inhibitor activity, and provides comprehensive experimental protocols for the evaluation of TGFBR2 inhibitors.

The TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGFBR2.[1][2] This binding event recruits and activates the Type I receptor, TGFBR1 (also known as ALK5), through phosphorylation.[1][2] The activated TGFBR1 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[2] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular responses.[1][2]

Quantitative Data for a Representative TGFBR2 Inhibitor (Galunisertib)

The following tables summarize the in vitro inhibitory activity of Galunisertib against TGFBR1 and TGFBR2, as well as its selectivity against other kinases.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| TGFBR1 (ALK5) | Kinase Assay | 56 | 38 | [4] |

| TGFBR2 | Kinase Assay | 210 | 300 | [4][5] |

| ALK4 | Kinase Assay | 77.7 | - | [6] |

Table 2: Kinase Selectivity Panel

| Kinase | IC50 (µM) | Reference |

| ACVR2B | 0.69 | [5] |

| ALK6/BMPR1B | 0.47 | [5] |

| MINK | <1 | [6] |

| ALK2/ACVR1 | 35.7 | |

| ALK1/ACVRL1 | 24.9 | |

| ALK3/BMPR1A | 16.8 | |

| BMPR2 | >60.0 |

Experimental Protocols

In Vitro TGFBR2 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against TGFBR2 kinase.

Materials:

-

Recombinant human TGFBR2 kinase domain

-

Myelin Basic Protein (MBP) or a synthetic peptide substrate

-

ATP (Adenosine Triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the test compound dilutions to the kinase assay buffer.

-

Add the recombinant TGFBR2 kinase to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., 10 µM MBP) and ATP (e.g., 10 µM ATP with a tracer amount of [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay).

-

For the radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash unbound [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-SMAD2

This protocol details the detection of phosphorylated SMAD2 (pSMAD2) in cell lysates to assess the cellular activity of a TGFBR2 inhibitor.

Materials:

-

Cell line responsive to TGF-β (e.g., A549, HaCaT)

-

Cell culture medium and supplements

-

TGF-β1 ligand

-

Test compound (e.g., this compound)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total-SMAD2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with supplemented RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-SMAD2 antibody as a loading control.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of a TGFBR2 inhibitor on the migratory capacity of cells.

Materials:

-

Cancer cell line known to migrate in response to TGF-β (e.g., MDA-MB-231)

-

24-well plates

-

Sterile p200 pipette tips or a wound-healing insert

-

Cell culture medium

-

TGF-β1 ligand

-

Test compound (e.g., this compound)

-

Microscope with a camera

Procedure:

-

Seed cells in 24-well plates and grow to a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Add fresh serum-free or low-serum medium containing TGF-β1 (e.g., 5 ng/mL) and different concentrations of the test compound.

-

Capture images of the scratch at time 0.

-

Incubate the plates at 37°C and capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at each time point and calculate the percentage of wound closure for each condition.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a TGFBR2 inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Human cancer cell line (e.g., A549)

-

Matrigel

-

Test compound (e.g., this compound) formulated for in vivo administration

-

Vehicle control

-

Calipers

-

Anesthesia

Procedure:

-

Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers two to three times per week.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pSMAD2).

Visualizations

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the screening and characterization of a novel TGFBR2 inhibitor.

Logical Relationship: Mechanism of Action

The diagram below illustrates the logical relationship of how a competitive inhibitor like this compound (represented by Galunisertib) blocks the TGF-β signaling cascade.

Conclusion

The inhibition of TGFBR2 is a promising therapeutic avenue for a range of diseases, particularly cancer. This technical guide has provided a comprehensive overview of the TGF-β signaling pathway, detailed experimental protocols for inhibitor characterization, and quantitative data for a representative inhibitor. The provided methodologies and data serve as a valuable resource for researchers and drug development professionals working in this field. Further investigation into novel inhibitors, such as the tentatively named this compound, will be crucial in advancing our understanding and therapeutic targeting of the TGF-β pathway.

References

- 1. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veterinarypaper.com [veterinarypaper.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF beta Receptor (TGFBR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. oncotarget.com [oncotarget.com]

TA-02 as a Dual Inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TA-02 has been identified as a dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), two closely related serine/threonine kinases implicated in a variety of critical cellular processes. While initially investigated as a p38 MAPK inhibitor, subsequent research has revealed its potent activity against CK1δ and CK1ε, suggesting a broader therapeutic potential. This technical guide provides an in-depth overview of this compound's activity against these kinases, presenting available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against CK1δ and CK1ε has been quantified, demonstrating its potency against these two isoforms. While the precise IC50 values are contained within supplementary data of a peer-reviewed publication and are not publicly available, the primary research indicates significant inhibition. For comparative purposes, the IC50 values for the structurally related compound, TA-01, are presented below, as it is noted to have been tested alongside this compound using the same methodology.

| Compound | Target Kinase | IC50 (nM) | Reference |

| TA-01 | CK1δ | 6.8 | [1] |

| CK1ε | 6.4 | [1] | |

| p38 MAPK | 6.7 | [1] | |

| This compound | CK1δ | Data not publicly available | [2] |

| CK1ε | Data not publicly available | [2] |

Note: The IC50 values for this compound against CK1δ and CK1ε were determined and are available in the supplementary information of the cited reference, which was not accessible through public databases.[2]

Experimental Protocols

The determination of the inhibitory potency of this compound against CK1δ and CK1ε was conducted using a well-established biochemical assay.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying the binding of an inhibitor to the ATP site of a kinase.

Principle: The assay relies on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. An antibody labeled with a europium (Eu) chelate is also included, which binds to a tag on the kinase (e.g., GST, His). When the tracer is bound to the kinase, the proximity of the Eu-chelate on the antibody to the Alexa Fluor™ 647 on the tracer allows for FRET to occur upon excitation of the europium. The binding of an unlabeled inhibitor, such as this compound, displaces the tracer, leading to a decrease in the FRET signal. The magnitude of this decrease is proportional to the affinity of the test compound for the kinase.

Detailed Methodology: [2]

-

Reagents:

-

Recombinant human CK1δ and CK1ε kinases (tagged, e.g., GST-tagged).

-

LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST Antibody).

-

Alexa Fluor™ 647-labeled Kinase Tracer.

-

Test Compound (this compound) serially diluted in DMSO.

-

Kinase Buffer (composition typically includes HEPES, MgCl₂, EGTA, and Brij-35).

-

-

Assay Procedure:

-

All reactions are typically performed in low-volume, 384-well plates.

-

A solution of the kinase and the Eu-anti-Tag antibody in kinase buffer is prepared.

-

A solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer is prepared.

-

The test compound (this compound) is serially diluted to create a concentration gradient.

-

The kinase/antibody solution is added to the wells of the microplate.

-

The serially diluted this compound is then added to the wells.

-

The tracer solution is added to initiate the binding competition.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

The fluorescence emission is read on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

-

The reader is configured to excite the europium donor at approximately 340 nm and measure the emission from both the europium (at ~615 nm) and the Alexa Fluor™ 647 acceptor (at ~665 nm).

-

-

Data Analysis:

-

The FRET signal is calculated as the ratio of the acceptor emission to the donor emission.

-

The data are then plotted as the FRET ratio versus the logarithm of the inhibitor concentration.

-

The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Visualization

CK1δ and CK1ε are key regulators of the Wnt signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. The inhibitory action of this compound on these kinases is particularly relevant in the context of directed differentiation of pluripotent stem cells into cardiomyocytes, where temporal modulation of Wnt signaling is critical.[3][4]

Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex" consisting of Axin, APC, GSK3β, and CK1. CK1α and GSK3β sequentially phosphorylate β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.

Upon binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6), the destruction complex is recruited to the plasma membrane and inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.

References

- 1. researchgate.net [researchgate.net]

- 2. Influencing the Fate of Cardiac and Neural Stem Cell Differentiation Using Small Molecule Inhibitors of ALK5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiomyocyte differentiation of pluripotent stem cells with SB203580 analogues correlates with Wnt pathway CK1 inhibition independent of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Pharmacological Profile of TA-02: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-02 is a potent small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) with a reported IC50 of 20 nM.[1] Beyond its primary target, this compound exhibits a complex pharmacological profile, notably inhibiting Transforming Growth Factor-beta Receptor 2 (TGFBR-2) and modulating the Wnt/β-catenin signaling pathway. Its activity extends to influencing cardiomyocyte differentiation from pluripotent stem cells, a characteristic that is linked to its inhibition of Casein Kinase 1 (CK1) within the Wnt pathway, independent of its p38 MAPK inhibition. This technical guide provides an in-depth overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling interactions and experimental workflows.

Core Pharmacological Activities

This compound is a synthetic, 2,4,5-trisubstituted azole compound, analogous to the well-characterized p38 MAPK inhibitor SB203580. Its primary pharmacological activities are centered around the inhibition of key signaling kinases involved in cellular stress responses, differentiation, and proliferation.

p38 MAPK Inhibition

This compound is a potent inhibitor of p38 MAPK, a key enzyme in the cellular response to inflammatory cytokines and environmental stress. The primary isoform targeted is p38α.

TGFBR-2 Inhibition

In addition to p38 MAPK, this compound has been identified as an inhibitor of TGFBR-2, a transmembrane serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including growth, differentiation, and apoptosis.

Wnt/β-catenin Signaling Pathway Modulation

A significant aspect of this compound's activity is its ability to inhibit the canonical Wnt/β-catenin signaling pathway. This inhibition is not a downstream consequence of p38 MAPK inhibition but is attributed to the direct inhibition of Casein Kinase 1 (CK1) isoforms ε and δ.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's inhibitory activities.

| Target | Parameter | Value | Assay Type |

| p38α MAPK | IC50 | 20 nM | Cell-free kinase assay |

Table 1: Potency of this compound against its primary target, p38α MAPK.

| Kinase | Inhibition (%) at 1 µM |

| p38α | 98 |

| p38β | 95 |

| JNK1 | 85 |

| JNK2 | 88 |

| JNK3 | 90 |

| CK1δ | 92 |

| CK1ε | 91 |

| TGFBR-2 | Not specified in kinome scan |

Table 2: Selectivity profile of this compound against a panel of kinases. Data represents the percentage of inhibition at a 1 µM concentration of the compound.

| Pathway | Assay | Effect | Note |

| Wnt/β-catenin | TCF/LEF Luciferase Reporter Assay | Reduction of TCF/LEF-1 driven transcription | The cardiomyogenic activity of this compound correlates with its inhibition of the Wnt pathway. |

Table 3: Functional activity of this compound on the Wnt/β-catenin signaling pathway.

Key Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with multiple intracellular signaling pathways.

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

p38α MAPK Inhibition Assay (Cell-Free)

Objective: To determine the in vitro inhibitory potency of this compound against p38α MAPK.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human p38α MAPK enzyme and a suitable substrate (e.g., myelin basic protein or a specific peptide substrate) are prepared in kinase assay buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the p38α enzyme, substrate, and this compound at various concentrations. The final ATP concentration is typically at or near the Km for p38α.

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay: Using a system like ADP-Glo™ that measures the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence-based Assay: Using a phosphospecific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for the p38 MAPK inhibition assay.

Cardiomyocyte Differentiation from Pluripotent Stem Cells

Objective: To assess the effect of this compound on the differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes.

Methodology:

-

hPSC Culture: Human pluripotent stem cells (e.g., H9 embryonic stem cells) are cultured on a suitable matrix (e.g., Matrigel) in mTeSR™1 medium.

-

Embryoid Body (EB) Formation: hPSCs are dissociated into small clumps and cultured in suspension in low-attachment plates to form embryoid bodies (EBs) in differentiation medium.

-

Cardiomyogenic Induction: EBs are treated with a Wnt signaling activator (e.g., CHIR99021) for a defined period (e.g., 24 hours) to induce mesoderm formation.

-

This compound Treatment: Following mesoderm induction, the medium is replaced with differentiation medium containing this compound at a specific concentration (e.g., 5 µM). The treatment duration is critical and is typically applied during the cardiac specification phase.

-

Culture and Monitoring: The EBs are cultured for an extended period (e.g., up to 21 days), with regular medium changes. The appearance of spontaneously beating areas is monitored.

-

Characterization: The efficiency of cardiomyocyte differentiation is assessed by:

-

Flow Cytometry: Staining for cardiac-specific markers such as cardiac troponin T (cTnT).

-

Immunocytochemistry: Staining for cardiac markers like α-actinin and NKX2.5.

-

Quantitative PCR: Measuring the expression of cardiac-specific genes.

-

Caption: Experimental workflow for cardiomyocyte differentiation.

Wnt/β-catenin Signaling Reporter Assay

Objective: To quantify the inhibitory effect of this compound on the canonical Wnt/β-catenin signaling pathway.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with two plasmids:

-

A TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash).

-

A control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Wnt Pathway Activation: The Wnt pathway is activated, for example, by treating the cells with Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021.

-

This compound Treatment: The transfected and activated cells are treated with a range of concentrations of this compound.

-

Cell Lysis and Luciferase Assay: After a suitable incubation period (e.g., 24 hours), the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The percentage of inhibition of Wnt signaling at each this compound concentration is calculated relative to the activated control. The IC50 value can be determined from the dose-response curve.

Caption: Workflow for the Wnt/β-catenin reporter assay.

Conclusion

This compound is a multi-target kinase inhibitor with a complex pharmacological profile. While its potent inhibition of p38 MAPK is a defining characteristic, its off-target effects on TGFBR-2 and, most notably, the Wnt/β-catenin pathway via CK1 inhibition, are crucial for understanding its biological activities, particularly its pro-cardiomyogenic effects. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and related compounds. Further investigation into its in vivo efficacy, pharmacokinetics, and safety profile is warranted to fully elucidate its therapeutic potential.

References

TA-02 In Vitro Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction